molecular formula C13H13NO B11040403 1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-butyn-1-one

1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-butyn-1-one

Cat. No.: B11040403
M. Wt: 199.25 g/mol
InChI Key: HSYURHOPXUOFKF-UHFFFAOYSA-N
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Description

1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-butyn-1-one is a synthetic organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a butynone moiety attached to a dihydroisoquinoline ring

Preparation Methods

The synthesis of 1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-butyn-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Butynone Moiety: The butynone group can be introduced via a Sonogashira coupling reaction, where an alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Final Assembly: The final step involves the coupling of the dihydroisoquinoline intermediate with the butynone moiety under appropriate reaction conditions to yield the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-butyn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the butynone moiety to a butanol group.

    Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, where nucleophiles such as amines or thiols replace hydrogen atoms.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research has indicated its potential use in developing new therapeutic agents for treating diseases such as cancer and bacterial infections.

    Industry: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-butyn-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further research for detailed elucidation.

Comparison with Similar Compounds

1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-butyn-1-one can be compared with other isoquinoline derivatives, such as:

    3,4-Dihydro-1H-quinolin-2-one: This compound shares a similar core structure but lacks the butynone moiety, resulting in different chemical and biological properties.

    8-Hydroxy-3,4-dihydro-1H-quinolin-2-one: The presence of a hydroxyl group in this compound enhances its solubility and reactivity compared to this compound.

    8-Methoxy-3,4-dihydro-1H-quinolin-2-one: The methoxy group in this compound provides additional sites for chemical modification, making it a versatile intermediate for further synthesis.

The uniqueness of this compound lies in its butynone moiety, which imparts distinct reactivity and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-yn-1-one

InChI

InChI=1S/C13H13NO/c1-2-5-13(15)14-9-8-11-6-3-4-7-12(11)10-14/h3-4,6-7H,8-10H2,1H3

InChI Key

HSYURHOPXUOFKF-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)N1CCC2=CC=CC=C2C1

Origin of Product

United States

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